2-(Dimethylamino)ethyl 4-[(4-tert-butylphenoxy)methyl]benzoate
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Overview
Description
2-(DIMETHYLAMINO)ETHYL 4-{[4-(TERT-BUTYL)PHENOXY]METHYL}BENZOATE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylamino group, a tert-butyl group, and a phenoxy group attached to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)ETHYL 4-{[4-(TERT-BUTYL)PHENOXY]METHYL}BENZOATE typically involves multiple steps. One common method includes the reaction of 4-(tert-butyl)phenol with benzyl chloride to form 4-(tert-butyl)phenylmethyl chloride. This intermediate is then reacted with 2-(dimethylamino)ethanol in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHYLAMINO)ETHYL 4-{[4-(TERT-BUTYL)PHENOXY]METHYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-(DIMETHYLAMINO)ETHYL 4-{[4-(TERT-BUTYL)PHENOXY]METHYL}BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO)ETHYL 4-{[4-(TERT-BUTYL)PHENOXY]METHYL}BENZOATE involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the phenoxy and benzoate moieties can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar structure but lacks the tert-butyl and phenoxy groups.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group but has a different core structure.
Uniqueness
2-(DIMETHYLAMINO)ETHYL 4-{[4-(TERT-BUTYL)PHENOXY]METHYL}BENZOATE is unique due to the presence of the tert-butyl and phenoxy groups, which can enhance its chemical stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H29NO3 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-[(4-tert-butylphenoxy)methyl]benzoate |
InChI |
InChI=1S/C22H29NO3/c1-22(2,3)19-10-12-20(13-11-19)26-16-17-6-8-18(9-7-17)21(24)25-15-14-23(4)5/h6-13H,14-16H2,1-5H3 |
InChI Key |
XCPSJSPFOHDFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OCCN(C)C |
Origin of Product |
United States |
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